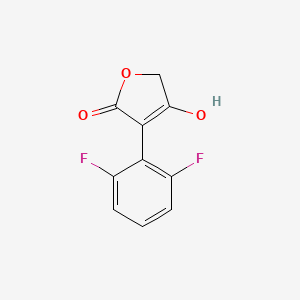

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one

Description

Properties

CAS No. |

148476-08-8 |

|---|---|

Molecular Formula |

C10H6F2O3 |

Molecular Weight |

212.15 g/mol |

IUPAC Name |

4-(2,6-difluorophenyl)-3-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C10H6F2O3/c11-5-2-1-3-6(12)8(5)9-7(13)4-15-10(9)14/h1-3,13H,4H2 |

InChI Key |

UTLOXQPGWFMEIS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=C(C=CC=C2F)F)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of 3,4-Dichloro-5-hydroxyfuran-2(5H)-one

A primary route involves Friedel-Crafts alkylation using 3,4-dichloro-5-hydroxyfuran-2(5H)-one and 2,6-difluorobenzene. The reaction is catalyzed by aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) or benzene at 20–25°C for 2.5–3 hours.

Procedure :

- Substrate Preparation : 3,4-Dichloro-5-hydroxyfuran-2(5H)-one (8.45 g, 50 mmol) is suspended in dry benzene.

- Catalyst Addition : AlCl₃ (10 g, 75 mmol) is added portionwise, inducing an immediate color change to deep orange.

- Reaction Quenching : The mixture is poured into ice-water, extracted with diethyl ether, and washed with NaHCO₃.

- Purification : The organic layer is dried over MgSO₄, filtered through silica gel, and concentrated to yield a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 76–82% |

| Reaction Time | 2.5–3 hours |

| Catalyst Loading | 1.5 eq AlCl₃ |

| Purity (HPLC) | >95% |

Mechanistic Insight : AlCl₃ activates the furanone’s carbonyl group, enabling electrophilic aromatic substitution (EAS) with 2,6-difluorobenzene. The chloro groups enhance electrophilicity, favoring regioselective para-alkylation.

Knoevenagel Condensation of 2,6-Difluorophenylglyoxylic Acid

This method leverages α-ketoacid intermediates derived from 2,6-difluorobenzaldehyde:

Steps :

- Cyanohydrin Formation : 2,6-Difluorobenzaldehyde is converted to its cyanohydrin derivative using HCN or acetone cyanohydrin.

- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid, yielding 2,6-difluoromandelic acid.

- Oxidation : Mandelic acid is oxidized to 2,6-difluorophenylglyoxylic acid using KMnO₄ or CrO₃.

- Condensation : The glyoxylic acid undergoes Knoevenagel condensation with methyl benzylmethyl ketone in the presence of TiCl₄, forming the γ-hydroxybutenolide core.

Optimization :

- TiCl₄ (2 eq) in DCM at 0°C prevents over-oxidation.

- Yields improve with slow addition of the ketone (dropwise over 1 hour).

Data :

| Parameter | Value |

|---|---|

| Overall Yield | 58–64% |

| Critical Step Yield | 85% (condensation) |

| Purity | 97–99% (recrystallization) |

Palladium-catalyzed cross-coupling enables introduction of the 2,6-difluorophenyl group to pre-functionalized furanones:

Procedure :

- Substrate Synthesis : 4-Hydroxy-3-iodofuran-2(5H)-one is prepared via iodination of 4-hydroxyfuran-2(5H)-one using NIS.

- Coupling Reaction : The iodide (1 eq) reacts with 2,6-difluorophenylboronic acid (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/water (4:1) at 80°C for 12 hours.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent System | Dioxane:H₂O (4:1) |

| Yield | 70–75% |

| Turnover Frequency | 8.2 h⁻¹ |

Advantages :

- Functional group tolerance allows late-stage diversification.

- Scalable to multi-gram quantities with minimal byproducts.

Hydroxyfuranone Derivatization via Nucleophilic Substitution

Chlorinated furanones react with 2,6-difluorophenol derivatives under basic conditions:

Protocol :

- Substrate : 3,4-Dichloro-5-methoxycarbonyloxyfuran-2(5H)-one.

- Nucleophile : 2,6-Difluorophenol (1.2 eq) in DMF with K₂CO₃ (2 eq).

- Reaction : Stirred at 60°C for 6 hours, followed by acid hydrolysis to remove the methyl carbonate protecting group.

Data :

| Parameter | Value |

|---|---|

| Yield (Two Steps) | 65–70% |

| Purity | >98% (column chromatography) |

Mechanism : SN2 displacement of the chloride by the phenoxide ion, facilitated by the electron-withdrawing fluorine atoms.

Grignard Addition to Furanone Precursors

A novel approach involves addition of 2,6-difluorophenylmagnesium bromide to 4-hydroxyfuran-2(5H)-one:

Steps :

- Grignard Preparation : 2,6-Difluorobromobenzene is reacted with Mg in THF.

- Addition : The Grignard reagent (1.2 eq) is added dropwise to 4-hydroxyfuran-2(5H)-one in THF at 0°C.

- Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via silica gel chromatography.

Optimization :

- Low temperatures (0–5°C) prevent over-addition.

- Anhydrous conditions critical for reagent stability.

Performance :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Diastereomeric Ratio | 85:15 (controlled via temp) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 76–82 | 95 | High | Moderate |

| Knoevenagel | 58–64 | 97–99 | Moderate | High |

| Suzuki Coupling | 70–75 | 98 | High | Low |

| Nucleophilic Sub. | 65–70 | 98 | Moderate | Moderate |

| Grignard Addition | 55–60 | 95 | Low | High |

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The furanone ring can be reduced to form a dihydrofuranone derivative.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-(2,6-Difluorophenyl)-4-oxofuran-2(5H)-one.

Reduction: Formation of 3-(2,6-Difluorophenyl)-4-hydroxydihydrofuran-2(5H)-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one exhibit promising anticancer properties. For instance, compounds with similar furanone structures have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that certain furanone derivatives induced apoptosis in human breast cancer cells (MCF-7) with IC50 values as low as 11.8 µM, indicating their potential as therapeutic agents against malignancies .

Mechanism of Action

The mechanism behind the anticancer activity is attributed to the downregulation of survivin, a protein that inhibits apoptosis, and the activation of caspase pathways leading to cell death . This suggests that 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one could be developed into a lead compound for further drug development.

Chemical Synthesis

Building Block for Complex Molecules

The structural features of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one make it a versatile reactant in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Reactivity Studies

Studies have shown that the hydroxyl group in the furanone structure can participate in reactions such as halogenation and esterification, leading to a variety of derivatives with enhanced biological activities . This versatility is critical for developing new compounds with desired properties.

Materials Science

Polymer Chemistry

The incorporation of furanone units into polymer matrices has been explored for developing materials with specific functionalities. For example, polymers containing furanone moieties have been investigated for their potential use in coatings and adhesives due to their favorable mechanical properties and thermal stability .

Bioactive Materials

Furanones have been recognized for their bioactivity, making them suitable candidates for biomedical applications. The ability to modify their structures allows for the design of bioactive materials that can interact with biological systems effectively .

Data Table: Summary of Key Findings

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 cells | IC50 = 11.8 µM |

| Chemical Synthesis | Versatile reactant for complex molecule synthesis | Precursor for pharmaceuticals |

| Materials Science | Used in polymer chemistry for coatings and adhesives | Enhanced mechanical properties |

| Bioactive Materials | Potential use in biomedical applications | Interaction with biological systems |

Case Studies

-

Anticancer Activity Exploration

A series of experiments conducted on various furanone derivatives demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and A549. The study concluded that specific modifications to the furanone structure could enhance selectivity and potency against cancer cells . -

Synthesis of Functional Polymers

Research on the incorporation of furanone units into polymer chains revealed improved thermal stability and mechanical strength. These polymers showed promise for applications in drug delivery systems and bioactive coatings .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyfuranone moiety may participate in hydrogen bonding and other interactions that stabilize the compound-target complex, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is closely related to 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one (studied by Xiao et al., 2010) and the parent 4-hydroxyfuran-2(5H)-one . Key differences arise from the position and number of fluorine atoms on the phenyl ring, which modulate molecular geometry, intermolecular interactions, and bulk properties.

Table 1: Comparative Properties of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one and Analogues

Crystallographic and Electronic Differences

- 3-(4-Fluorophenyl) Analog: The monoclinic crystal structure (space group P2₁/c) reported by Xiao et al. reveals that the 4-fluorophenyl group adopts a planar configuration with the furanone ring, stabilized by intramolecular hydrogen bonding (O–H···O). The fluorine atom at the para-position minimally disrupts symmetry, facilitating dense molecular packing .

- Target Compound: The 2,6-difluoro substitution introduces steric hindrance and may distort the phenyl ring’s planarity relative to the furanone.

Biological Activity

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

The molecular formula of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one can be represented as C10H8F2O3. The compound features a furan ring substituted with a difluorophenyl group and a hydroxyl group, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one typically involves the reaction of difluorophenyl derivatives with furan-2(5H)-one under controlled conditions. This process often utilizes catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that compounds within the furanone family, including 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one, exhibit significant anticancer activity. A study demonstrated that related furanones induced apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like survivin .

Table 1: Anticancer Activity of Furanones

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one | A549 (Lung) | TBD | Induction of apoptosis via caspase activation |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | HCT116 (Colon) | 11.8 | Downregulation of survivin |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanones | MCF-7 (Breast) | 7.7 | G2 phase cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of furanones has also been investigated. For instance, derivatives have shown broad-spectrum activity against both bacterial and fungal pathogens. One study highlighted the ability of furanones to disrupt biofilm formation in Staphylococcus aureus, indicating their potential as therapeutic agents against resistant strains .

The biological activity of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one is attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells through caspase-dependent pathways.

- Cell Cycle Arrest : Interferes with the cell cycle progression, particularly at the G2/M phase.

- Biofilm Disruption : Inhibits biofilm formation in bacteria, enhancing susceptibility to other antibiotics.

Case Studies

Several case studies have documented the effects of furanones on cancer cell lines and microbial pathogens:

- Case Study: Lung Cancer Cells (A549)

- Treatment with 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one resulted in significant apoptosis as evidenced by increased caspase-3 activity and decreased cell viability.

- Case Study: Bacterial Biofilms

- In vitro studies demonstrated that furanone derivatives significantly reduced biofilm mass in Staphylococcus aureus cultures compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.